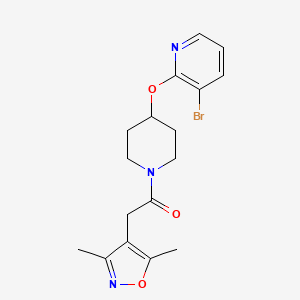
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C17H20BrN3O3 and its molecular weight is 394.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18BrN3O3, indicating the presence of bromine, nitrogen, and oxygen atoms which are crucial for its biological activity. The compound features a piperidine ring connected to a brominated pyridine and an isoxazole group, which are known to enhance interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H18BrN3O3 |
| Molecular Weight | 364.23 g/mol |
| CAS Number | 1448052-28-5 |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Piperidine Derivative : The reaction of 3-bromopyridine with piperidine under basic conditions.
- Coupling with Isoxazole : The resulting intermediate is then reacted with a suitable isoxazole derivative to yield the final product.
This multi-step synthetic route allows for the incorporation of various functional groups that may enhance biological activity.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest it may interact with specific receptors or enzymes involved in various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing brominated pyridines have shown to inhibit tumor growth in vitro and in vivo models. A study reported that compounds targeting specific kinases could lead to apoptosis in cancer cells .
Anti-inflammatory Effects
Research has demonstrated that related compounds possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
- In Vitro Studies : A study involving the compound's analogs showed promising results in inhibiting cancer cell proliferation in various cancer lines (e.g., breast and lung cancer). The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
- Animal Models : In vivo studies using mouse models have indicated that treatment with similar compounds resulted in reduced tumor size and improved survival rates, suggesting potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis in breast cancer cells |
| Compound B | Anti-inflammatory | Inhibits COX-2 expression |
| Compound C | Antiviral | Effective against HIV replication |
Eigenschaften
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIOBTKBJCGMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














